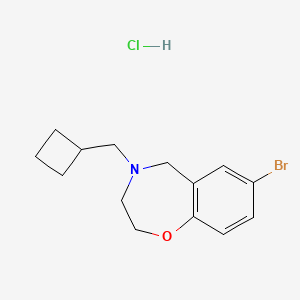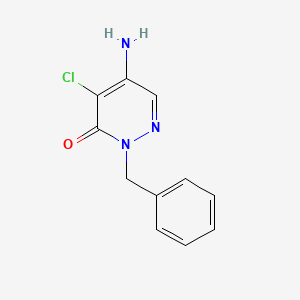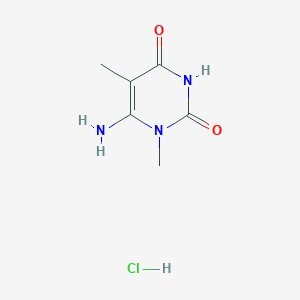![molecular formula C7H19Cl2N3O B1383280 3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride CAS No. 1803590-05-7](/img/structure/B1383280.png)
3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride
Übersicht
Beschreibung
“3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride” is a chemical compound with the CAS Number: 1803590-05-7 . It has a molecular weight of 232.15 and the molecular formula is C7H19Cl2N3O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N3O.2ClH/c1-9-7(11)3-5-10(2)6-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.15 . The compound is in oil form . Unfortunately, specific physical properties such as boiling point and storage temperature are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-Pot Synthesis of Enantiopure Derivatives : A convenient one-pot synthesis method for enantiopure derivatives of a similar compound has been developed, demonstrating the compound's versatility in organic synthesis (Li, Shang, Cheng, & Zhao, 2013).
Synthesis of β-(N,N-Disubstituted)ethylamino Acyl Cation Synthons : Various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, closely related to the compound , have been prepared for use in synthesizing pharmacologically active compounds (Selvamurugan & Aidhen, 2002).
Chemical Reactivity and Applications
Chemoselective Reactions for Synthesis : Research demonstrates the compound's potential for chemoselective reactions, useful in synthesizing a variety of biologically active structures (Hajji et al., 2002).
Synthesis of Radioligands for Brain Tumor Imaging : The compound, when modified, has been used in the synthesis of radioligands like FAMP and NMeFAMP, showing potential for brain tumor imaging via positron emission tomography (Yu et al., 2010).
Structural and Molecular Studies
X-Ray Diffraction and Spectroscopic Studies : Research involving similar compounds highlights the use of X-ray diffraction and spectroscopy for understanding molecular structures, which can be pivotal in designing new drugs or materials (Avila-Montiel et al., 2015).
Synthesis of Hindered Peptides : The compound's derivatives have been used in the synthesis of hindered peptides, highlighting its role in complex organic syntheses relevant to pharmaceutical development (Harada et al., 1998).
Biomedical Applications
Antimicrobial Activity Studies : Derivatives of similar compounds have been synthesized and evaluated for antimicrobial activity, indicating potential biomedical applications (Kolisnyk et al., 2015).
Enzymatic N-Demethylation Studies : Studies on N-demethylation of tertiary amines using derivatives of this compound provide insights into enzymatic processes relevant to drug metabolism and development (Abdel-Monem, 1975).
Synthesis and Immunosuppressive Activity Research : Research has shown the use of similar compounds in synthesizing immunosuppressive agents, an important area in transplant medicine (Kiuchi et al., 2000).
Eigenschaften
IUPAC Name |
3-[2-aminoethyl(methyl)amino]-N-methylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-9-7(11)3-5-10(2)6-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAFJPVZDOCLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)


![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)


![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)




![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)
